molecular formula C10H14N2O2 B15056964 Methyl 6-(dimethylamino)-5-methylnicotinate

Methyl 6-(dimethylamino)-5-methylnicotinate

Cat. No.: B15056964
M. Wt: 194.23 g/mol
InChI Key: CWLFOOFJMQQGHQ-UHFFFAOYSA-N
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Description

Methyl 6-(dimethylamino)-5-methylnicotinate is a substituted nicotinic acid derivative characterized by a pyridine ring core with a methyl ester group at position 3, a dimethylamino substituent at position 6, and a methyl group at position 3. Its structure combines electron-donating (dimethylamino) and hydrophobic (methyl) groups, which may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 6-(dimethylamino)-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-7-5-8(10(13)14-4)6-11-9(7)12(2)3/h5-6H,1-4H3

InChI Key

CWLFOOFJMQQGHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(dimethylamino)-5-methylnicotinate typically involves the reaction of nicotinic acid derivatives with dimethylamine and methylating agents. One common method is the alkylation of 6-(dimethylamino)nicotinic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dimethylamino)-5-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinic acid moiety.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

Methyl 6-(dimethylamino)-5-methylnicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(dimethylamino)-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also modulate enzymatic activities and receptor functions, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 6-(dimethylamino)-5-methylnicotinate can be contextualized against related pyridine-based compounds. Below is a comparative analysis based on available

Structural Analogues

Compound Name Substituents (Pyridine Ring) Functional Groups Key Differences
This compound 5-methyl, 6-dimethylamino, 3-ester Ester, tertiary amine Unique substitution pattern at C5 and C6
(±)-6-Methylnicotine 6-methyl, other nicotine backbone Pyrrolidine, pyridine Lacks ester and dimethylamino groups
Methyl nicotinate Unsubstituted pyridine ring 3-ester No substituents at C5 or C6

Notes:

  • (±)-6-Methylnicotine: This nicotine derivative shares a pyridine ring but differs significantly in functionalization. The absence of ester and dimethylamino groups reduces its polarity compared to this compound. Its pharmacological profile is linked to nicotinic acetylcholine receptor interactions, whereas the target compound’s bioactivity remains underexplored .
  • Methyl nicotinate: A simpler analogue without substituents at C5/C6, it is commonly used in topical formulations for vasodilation.

Physicochemical and Reactivity Trends

  • Solubility: The dimethylamino group in this compound may improve water solubility compared to non-polar analogues like 5-methylnicotinate.
  • Electrophilic Substitution: Electron-donating groups (e.g., dimethylamino) at C6 could direct further substitution to meta/para positions, contrasting with unsubstituted nicotinates.
  • Stability : The tertiary amine and ester groups may render the compound susceptible to hydrolysis under acidic or basic conditions, a trait shared with other nicotinate esters.

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